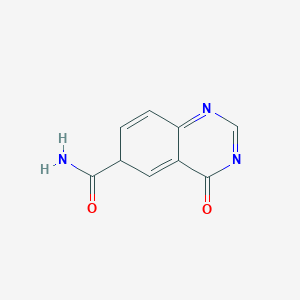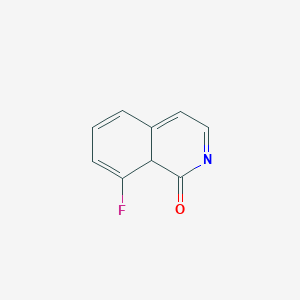![molecular formula C8H10O3 B12357604 1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that features a unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the cyclopropanation reactions based on the use of carbenes and metallocarbenes . These methods are efficient and can be adapted for large-scale production, although they often require sophisticated and pre-functionalized starting materials.
化学反应分析
Types of Reactions
1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
作用机制
The mechanism of action of 1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as:
Cyclopropylamines: These compounds share a similar bicyclic structure and are used in medicinal chemistry.
Spiro compounds: These compounds have a spiro-fused bicyclic framework and are studied for their unique chemical properties.
Bicyclo[3.1.0]hexanes: These compounds are prevalent in natural products and synthetic bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxabicyclic ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC 名称 |
1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C8H10O3/c1-4(2)8-3-5(8)6(9)11-7(8)10/h4-5H,3H2,1-2H3 |
InChI 键 |
AWMMNTQOXJVBOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C12CC1C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


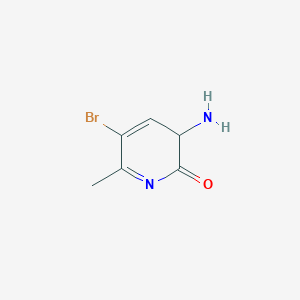

![1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12357541.png)
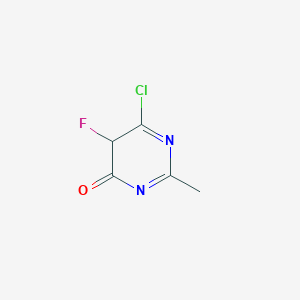


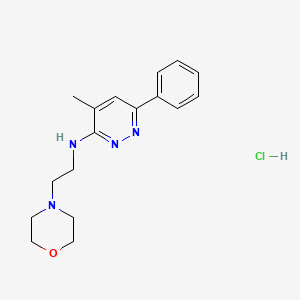
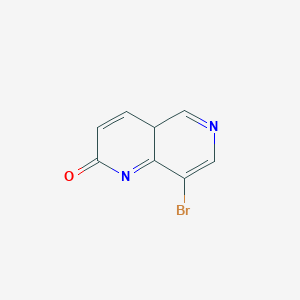
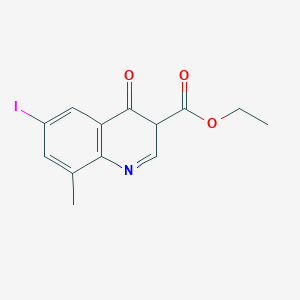
![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)


